1-Bromo-3-(chloromethyl)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(chloromethyl)-5-iodobenzene is an organohalogen compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-5-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-(chloromethyl)-5-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(chloromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include less halogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain transformations.
1-Iodo-3-(chloromethyl)benzene: Lacks the bromine substituent, affecting its reactivity and applications.
1-Bromo-4-(chloromethyl)-2-iodobenzene: A positional isomer with different reactivity and properties.
Uniqueness: 1-Bromo-3-(chloromethyl)-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, providing a diverse range of reactivity and applications in organic synthesis and research.
Properties
CAS No. |
1261448-47-8 |
---|---|
Molecular Formula |
C7H5BrClI |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-bromo-3-(chloromethyl)-5-iodobenzene |
InChI |
InChI=1S/C7H5BrClI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 |
InChI Key |
LPXVLTSKZRFEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.